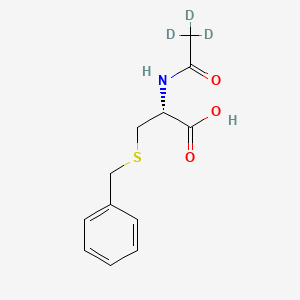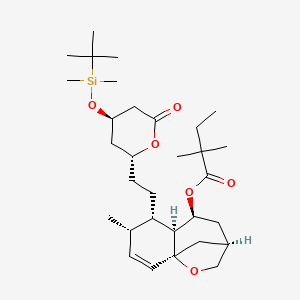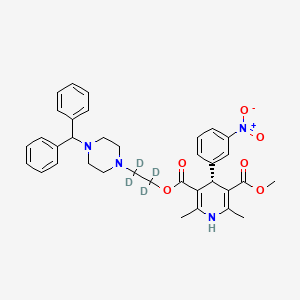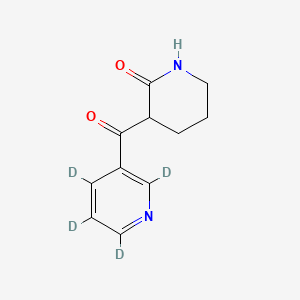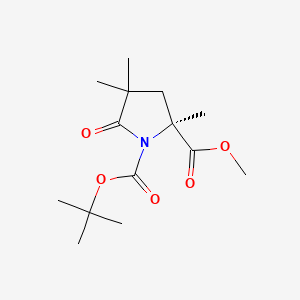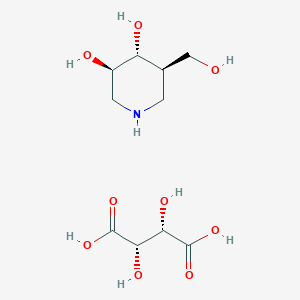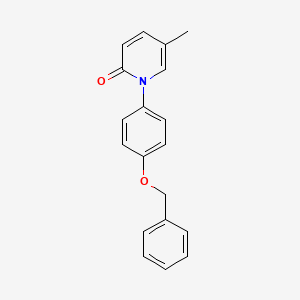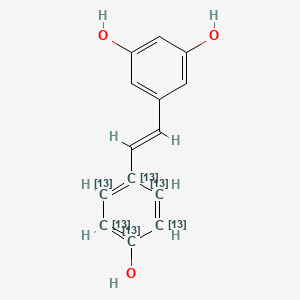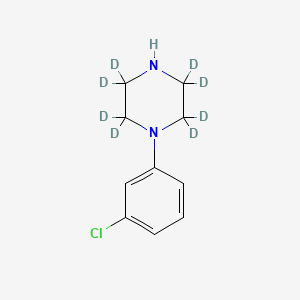
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a deuterated derivative of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. The presence of deuterium atoms in place of hydrogen can provide unique insights into reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the condensation of a suitable amine with a chlorinated aldehyde in the presence of a catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency. The use of continuous flow reactors can further enhance the scalability of the process, ensuring consistent quality and high yields.
化学反応の分析
Types of Reactions
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-d3-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The deuterated compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. The deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and drug metabolism.
類似化合物との比較
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde: The non-deuterated version of the compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A positional isomer with the chlorine and aldehyde groups swapped.
2-Butyl-4-chloro-5-formylimidazole: Another structural isomer.
Uniqueness
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is unique due to the presence of deuterium atoms, which can provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, metabolic pathways, and drug interactions due to the isotope effect, which can influence reaction rates and product distributions.
特性
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-1H-imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

